2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-(4-pyridinylmethyl)acetamide is 360.07146811 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For example, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials demonstrated good antibacterial and antifungal activities (Hossan et al., 2012). These findings suggest that compounds with similar structural features could serve as a basis for developing new antimicrobial agents.
Antitumor Activity
Further, this compound and its analogues have shown potential in antitumor applications. The design, synthesis, and evaluation of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines demonstrated significant antitumor properties, acting as dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents (Gangjee et al., 2009). This dual inhibitory action could provide a novel approach for cancer therapy, particularly in targeting cancer cell proliferation.
Enzyme Inhibition
Compounds in this category have also been explored for their enzyme inhibitory activities, particularly targeting enzymes critical for cell proliferation and survival. For instance, studies on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown that these compounds are potent dual inhibitors of human thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2008). These enzymes are critical for DNA synthesis and repair, making their inhibition a key strategy in cancer treatment.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a class of molecules known as thieno[2,3-d]pyrimidines . Some derivatives of this class have been identified as inhibitors for TrmD isolated from Haemophilus influenzae
Biochemical Pathways
Given the potential target of TrmD, it could be involved in the methylation of tRNA, a critical process in protein synthesis . .
Result of Action
As a potential inhibitor of TrmD, it could potentially interfere with protein synthesis by affecting tRNA methylation . .
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-10-6-12-15(22)19-13(20-16(12)24-10)8-23-9-14(21)18-7-11-2-4-17-5-3-11/h2-6H,7-9H2,1H3,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVXQCXXQADFRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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